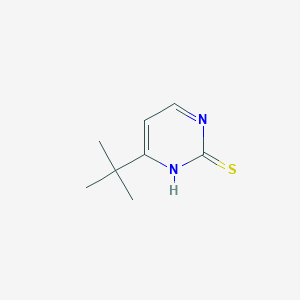

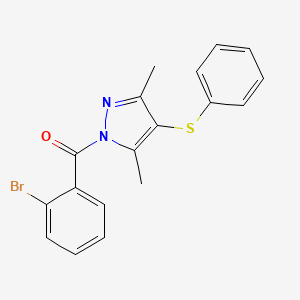

5-Bromothiophen-3-amine hbr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromothiophen-3-amine HBr, focusing on six unique fields:

Pharmaceutical Development

5-Bromothiophen-3-amine HBr is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers have explored its role in creating novel therapeutic agents that target specific biological pathways, enhancing the efficacy and specificity of treatments .

Organic Electronics

In the field of organic electronics, 5-Bromothiophen-3-amine HBr is utilized in the synthesis of organic semiconductors. These materials are essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s electronic properties contribute to the performance and stability of these devices, making it a crucial component in advancing flexible and wearable electronic technologies .

Material Science

5-Bromothiophen-3-amine HBr plays a significant role in material science, particularly in the development of corrosion inhibitors. Its incorporation into polymer matrices can enhance the durability and longevity of materials exposed to harsh environments. This application is particularly relevant in industries such as construction, automotive, and marine, where material degradation due to corrosion is a major concern .

Chemical Synthesis

As a versatile building block, 5-Bromothiophen-3-amine HBr is widely used in chemical synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are important in various chemical reactions and processes. Its reactivity and stability make it an ideal candidate for creating a wide range of chemical compounds with diverse applications .

Biological Research

In biological research, 5-Bromothiophen-3-amine HBr is used to study the interactions between small molecules and biological targets. Its structural features allow it to bind to specific proteins or enzymes, facilitating the investigation of biochemical pathways and mechanisms. This application is crucial for understanding disease processes and developing new therapeutic strategies .

Environmental Science

5-Bromothiophen-3-amine HBr is also explored in environmental science for its potential use in pollution control and remediation. Its ability to interact with various pollutants makes it a candidate for developing materials that can capture and neutralize harmful substances in the environment. This application is particularly important for addressing issues related to water and soil contamination .

Safety and Hazards

Propriétés

IUPAC Name |

5-bromothiophen-3-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRWDDRLFATMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]](/img/structure/B2626862.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)